molecular formula C8H9BrN2S B15227936 6-Bromo-N-(thietan-3-yl)pyridin-3-amine

6-Bromo-N-(thietan-3-yl)pyridin-3-amine

Cat. No.: B15227936
M. Wt: 245.14 g/mol
InChI Key: PIAWBEFZVIWSIW-UHFFFAOYSA-N
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Description

6-Bromo-N-(thietan-3-yl)pyridin-3-amine is a pyridine derivative featuring a bromine atom at the 6-position and a thietan-3-yl group (a three-membered sulfur-containing ring) attached via the amine at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, such as those targeting Cyclin G Associated Kinase (GAK) . For instance, Suzuki-Miyaura couplings with boronic acids and palladium catalysts are commonly employed to modify pyridine scaffolds .

Properties

Molecular Formula

C8H9BrN2S

Molecular Weight

245.14 g/mol

IUPAC Name

6-bromo-N-(thietan-3-yl)pyridin-3-amine

InChI

InChI=1S/C8H9BrN2S/c9-8-2-1-6(3-10-8)11-7-4-12-5-7/h1-3,7,11H,4-5H2

InChI Key

PIAWBEFZVIWSIW-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(thietan-3-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalytic systems can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(thietan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-N-(thietan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Bromine at position 6 is conserved in many analogs for electronic and steric effects.
  • Fused heterocycles (e.g., isothiazolo, imidazo) improve metabolic stability but may reduce solubility .

Amine Substituent Modifications

Variations in the amine substituent significantly impact physicochemical and biological properties:

Amine Substituent Example Compound Solubility/Stability Biological Activity Reference
Thietan-3-yl 6-Bromo-N-(thietan-3-yl)pyridin-3-amine Moderate (predicted) Kinase inhibition (hypothesized)
Tetrahydro-2H-pyran-4-yl 6-(4-Amino-3-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)isothiazolo[4,3-b]pyridin-3-amine Low (7% yield due to poor solubility) GAK inhibitor
Cyclopropyl (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine High (small ring strain) Undisclosed
4-Fluorophenyl 6-Bromo-N-(4-fluorophenyl)imidazo[1,3-a]pyridin-3-amine Moderate Screening for therapeutic targets

Key Observations :

  • Bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) reduce reaction yields due to steric hindrance .
  • Electron-withdrawing groups (e.g., 4-fluorophenyl) may enhance binding to hydrophobic enzyme pockets .

Key Observations :

  • Suzuki-Miyaura couplings offer higher yields for brominated pyridines .
  • Solubility issues (e.g., in MeCN or DMF) are common with bulky or hydrophobic substituents .

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